molecular formula C16H13ClFN3O3S B1669036 Cimicoxib CAS No. 265114-23-6

Cimicoxib

Cat. No.: B1669036
CAS No.: 265114-23-6
M. Wt: 381.8 g/mol
InChI Key: KYXDNECMRLFQMZ-UHFFFAOYSA-N
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Scientific Research Applications

Cimicoxib has several scientific research applications:

Mechanism of Action

Target of Action

Cimicoxib primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of pro-inflammatory cytokines and prostaglandin E (PGE) .

Mode of Action

This compound is a selective COX-2 inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory cytokines and PGE . This inhibition can lead to a decrease in inflammation and pain, which is particularly beneficial in conditions like osteoarthritis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are signaling molecules that play a key role in inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound reveal two groups of dogs: Poor Metabolizers (PM) and Extensive Metabolizers (EM) . The terminal half-life after oral administration is 8.0 ± 0.6 hours for the PM group and 4.6 ± 2.6 hours for the EM group . After intravenous administration, the half-lives are 5.6 ± 1.7 hours and 2.7 ± 0.9 hours for the PM and EM groups, respectively .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory cytokines and PGE . This results in decreased inflammation and pain, making this compound an effective anti-inflammatory, antipyretic, and analgesic drug .

Action Environment

The stability of this compound can be influenced by environmental conditions . It has been observed that the rate of decomposition of this compound in tested mixtures varies depending on the temperature and presence of other components . This compound has shown relatively high durability in changing environmental conditions, making it a more stable compound .

Future Directions

Cimicoxib is being developed by Affectis as a treatment for depression and schizophrenia. If approved, this compound would be the first drug in decades to treat depression by a new mechanism of action . A multicenter study aims to investigate the safety and efficacy of this compound, in combination with sertraline compared to sertraline combined with placebo in patients with major depression .

Biochemical Analysis

Biochemical Properties

Cimicoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain. The interaction between this compound and COX-2 is highly selective, minimizing the impact on COX-1, which is involved in maintaining normal physiological functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound reduces the levels of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation and pain . This inhibition also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the COX-2 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . The selective inhibition of COX-2 by this compound is achieved through its unique chemical structure, which allows it to fit into the active site of COX-2 while sparing COX-1 . This selective inhibition results in reduced inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various environmental factors, including temperature and pH . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have demonstrated that this compound maintains its anti-inflammatory effects over extended periods, with minimal degradation observed in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can cause gastrointestinal disturbances, renal impairment, and other toxic effects . Studies have identified a threshold dose beyond which the risk of adverse effects increases significantly . Therefore, it is crucial to adhere to the recommended dosage guidelines to ensure the safe and effective use of this compound in veterinary practice .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through demethylation . The major metabolite, demethylated this compound, is mainly eliminated in feces via the biliary route, with a smaller portion excreted in urine . The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic processes ensure the efficient elimination of this compound from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours . This compound is distributed throughout the body, with a higher affinity for inflamed tissues where COX-2 expression is elevated . The transport of this compound is facilitated by binding proteins and transporters that help in its uptake and distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . This compound does not require specific targeting signals or post-translational modifications for its localization, as it diffuses freely within the cytoplasm to reach its target enzyme . This localization allows this compound to effectively inhibit COX-2 activity and exert its anti-inflammatory effects at the site of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimicoxib is synthesized through a multi-step process. The key step involves the reaction of an imine with TosMIC (tosylmethyl isocyanide) in the presence of potassium carbonate. This reaction can be viewed as a 2+3 cycloaddition of the nitrogen analogue of a ketene, leading to the formation of the imidazole ring . The overall synthetic route includes:

  • Formation of the imine intermediate.
  • Cycloaddition reaction with TosMIC.
  • Subsequent functional group modifications to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cimicoxib undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the imidazole ring.

    Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Properties

IUPAC Name

4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDNECMRLFQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181093
Record name Cimicoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms.
Record name Cimicoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

265114-23-6
Record name Cimicoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265114-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimicoxib [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimicoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cimicoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CIMICOXIB
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Synthesis routes and methods

Procedure details

A mixture of N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide (37.0 g, 85 mmol, obtained in example 4), concentrated HCl (200 mL) and H2O (200 mL) is heated at reflux for 3 h. The mixture is allowed to cool and is brought to pH 6 with 6N NaOH. A white precipitate appears, which is collected by filtration and washed with plenty of H2O and then with CHCl3. 31 g of the title compound of the example is obtained (yield: 97%), which are recrystallized from acetonitrile.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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